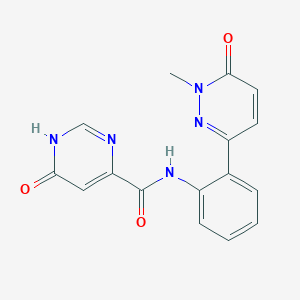

6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide

Description

6-Hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring two distinct aromatic systems: a pyrimidine ring and a pyridazine moiety. The pyrimidine core is substituted with a hydroxy group at position 6 and a carboxamide group at position 4. The carboxamide nitrogen is linked to a phenyl ring, which is further substituted at the ortho-position with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group.

Properties

IUPAC Name |

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-21-15(23)7-6-12(20-21)10-4-2-3-5-11(10)19-16(24)13-8-14(22)18-9-17-13/h2-9H,1H3,(H,19,24)(H,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOOEHHYEBEXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.

Mode of Action

This could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with similar compounds, it is likely that the compound’s action results in a variety of molecular and cellular effects.

Biological Activity

6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine backbone with a carboxamide functional group and a hydroxyl substituent. Its molecular formula is with a molecular weight of 312.32 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in lipid metabolism and signaling pathways. For instance, studies have highlighted the role of pyrimidine derivatives in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrimidine structure can significantly influence biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the carboxamide group can enhance potency against specific biological targets .

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 6 | Increases water solubility and bioavailability |

| Methyl group at position 1 | Enhances binding affinity to target enzymes |

| Variations in phenyl substituents | Alters inhibitory potency against NAPE-PLD |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of NAPE-PLD activity. The compound's IC50 values indicate a strong affinity for the enzyme, suggesting potential therapeutic applications in modulating lipid signaling pathways .

In Vivo Studies

Animal models have shown that administration of this compound leads to observable changes in lipid profiles and behavioral outcomes. For instance, studies involving mice treated with pyrimidine derivatives reported alterations in emotional behavior and anxiety levels, likely due to modulation of NAEs .

Case Studies

- Antitumor Activity : A study investigated the effects of pyrimidine derivatives on cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in various cancer cell lines .

- Neurological Effects : Another study focused on the neuroprotective properties of similar compounds. The results suggested that these derivatives could mitigate neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs from the evidence provided.

Key Observations:

Substituent Position : The ortho-substitution in the target compound’s phenyl ring (vs. meta in and ) may confer distinct conformational preferences, impacting interactions with biological targets.

Functional Groups :

- The hydroxy group on the pyrimidine (target) enhances polarity and hydrogen-bonding capacity compared to analogs lacking this moiety (e.g., ).

- Carboxamide vs. sulfonamide (): Carboxamides are less acidic and may exhibit better metabolic stability, while sulfonamides often display stronger target affinity due to their electronegativity.

Aromatic Systems: Pyridazine (target) vs.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis suggests the following inferred properties:

- Solubility : The hydroxy and carboxamide groups may improve aqueous solubility relative to halogenated () or sulfonamide-containing analogs ().

- Bioavailability : The carboxamide group likely reduces first-pass metabolism compared to ester or carboxylic acid derivatives ().

- Target Binding : The ortho-pyridazine-phenyl linkage may create a rigid scaffold for selective interactions, whereas meta-substituted analogs (–7) could exhibit broader but less specific binding.

Q & A

Q. What are the recommended synthetic routes for 6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide?

The compound can be synthesized via multi-step regioselective coupling. Key steps include:

- Pyridazine core formation : Condensation of hydrazine derivatives with diketones under acidic conditions.

- Carboxamide linkage : Use of coupling agents like EDCI/HOBt for amide bond formation between the pyridazine and pyrimidine moieties .

- Protection/deprotection strategies : Temporary protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .

Q. What analytical techniques are critical for characterizing this compound?

A combination of methods ensures structural validation and purity:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and functional group integrity .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for purity assessment (>98%) and molecular ion verification .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility profiling : Use shake-flask method in solvents (e.g., DMSO, PBS) at 25°C, quantified via UV-Vis spectroscopy at λmax ~260 nm .

- Stability studies : Accelerated degradation testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, monitored by HPLC .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

- Density Functional Theory (DFT) : Gaussian 16 software to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Molecular docking : AutoDock Vina for binding affinity prediction with target proteins (e.g., kinase domains), using PDB structures for docking grids .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Single-crystal growth : Slow evaporation from DMSO/ethanol mixtures at 4°C.

- Data collection/refinement : Use WinGX and SHELX suites for structure solution; ORTEP for visualizing anisotropic displacement ellipsoids .

- Validation : Compare experimental bond lengths/angles with Cambridge Structural Database entries .

Q. What strategies address contradictions in biological activity data across studies?

- Controlled replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using RevMan) to identify outliers or confounding factors .

Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

- SAR studies : Introduce substituents (e.g., fluorine at para positions) to enhance metabolic stability, guided by in vitro microsomal assays .

- LogP optimization : Use ClogP calculations (ChemAxon) to balance hydrophobicity and solubility .

Q. What methodologies are effective for studying its interaction with membrane proteins?

- Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips to measure real-time binding kinetics (ka, kd) .

- Cryo-EM : For large protein complexes, use cryo-electron microscopy to resolve binding conformations at near-atomic resolution .

Q. How can in vivo efficacy be evaluated while minimizing off-target effects?

- Animal models : Use transgenic mice with humanized target receptors for translational relevance .

- Pharmacodynamic markers : Monitor downstream biomarkers (e.g., phosphorylation levels via Western blot) to correlate dose-response .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Preparative HPLC : C18 column with gradient elution (0.1% TFA in water/acetonitrile) for high-purity isolation (>99%) .

- Membrane filtration : Tangential flow filtration (TFF) to remove low-MW impurities while retaining the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.